molecular formula C18H15F2NO3S2 B2485468 3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide CAS No. 1797300-90-3

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide

Cat. No.: B2485468
CAS No.: 1797300-90-3
M. Wt: 395.44
InChI Key: DBZYTTVAHUTVIT-UHFFFAOYSA-N
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Description

3,4-difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F2NO3S2 and its molecular weight is 395.44. The purity is usually 95%.
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Biological Activity

3,4-Difluoro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula and structure:

  • Molecular Formula : C17H16F2N2O3S
  • Molecular Weight : 368.38 g/mol

The structure includes a benzenesulfonamide moiety, which is often associated with various biological activities, including anti-inflammatory and antibacterial properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Anticancer Activity

Research indicates that sulfonamide derivatives exhibit significant anticancer properties. The specific compound has shown promise in inhibiting tumor cell proliferation across various cancer cell lines.

  • Case Study : A study evaluated the compound's cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines. The results demonstrated an IC50 value of approximately 15 µM for MCF-7 cells and 20 µM for A549 cells, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .

2. Antimicrobial Activity

The compound has been tested for its antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Antibacterial Efficacy : It exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli .

3. Anti-inflammatory Potential

Sulfonamide derivatives are known for their anti-inflammatory effects. The compound has been assessed for its ability to inhibit pro-inflammatory cytokines.

  • Research Findings : In vitro studies showed that it reduced the levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Cytotoxicity Mechanism : The compound induces apoptosis in cancer cells via the activation of caspase pathways, leading to cell cycle arrest at the G2/M phase.
  • Antimicrobial Mechanism : It disrupts bacterial cell wall synthesis and inhibits protein synthesis, contributing to its antibacterial effects .

Data Summary Table

Activity TypeTarget Cells/OrganismsIC50/MIC ValuesReferences
AnticancerMCF-7 (Breast Cancer)15 µM
A549 (Lung Cancer)20 µM
AntibacterialStaphylococcus aureus8–32 µg/mL
Escherichia coli16–64 µg/mL
Anti-inflammatoryMacrophagesReduction in TNF-alpha & IL-6 levels

Properties

IUPAC Name

3,4-difluoro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO3S2/c19-15-8-7-14(10-16(15)20)26(23,24)21-11-13-6-9-17(25-13)18(22)12-4-2-1-3-5-12/h1-10,18,21-22H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZYTTVAHUTVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(S2)CNS(=O)(=O)C3=CC(=C(C=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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